molecular formula C24H24Cl2N2O3 B15152490 N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide

N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide

Cat. No.: B15152490
M. Wt: 459.4 g/mol
InChI Key: IERSZMVRBVXEEG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dichlorophenyl group, a dioxooctahydro-ethenocyclopropa-isoindol moiety, and a cyclohexanecarboxamide group. Its intricate molecular architecture makes it an interesting subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce two chlorine atoms at the 2 and 3 positions.

    Cyclization to Form the Isoindol Moiety: The dichlorophenyl intermediate undergoes cyclization with appropriate reagents to form the isoindol structure.

    Introduction of the Dioxooctahydro-ethenocyclopropa Group: This step involves the addition of the dioxooctahydro-ethenocyclopropa group to the isoindol moiety through a series of reactions, including cyclopropanation and oxidation.

    Formation of the Cyclohexanecarboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide include:

    This compound analogs: These compounds have similar structures but with slight modifications to the functional groups.

    Other isoindol derivatives: Compounds with the isoindol moiety but different substituents.

    Cyclohexanecarboxamide derivatives: Compounds with the cyclohexanecarboxamide group but different aromatic or heterocyclic groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H24Cl2N2O3

Molecular Weight

459.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H24Cl2N2O3/c25-17-2-1-3-18(21(17)26)27-22(29)11-4-6-12(7-5-11)28-23(30)19-13-8-9-14(16-10-15(13)16)20(19)24(28)31/h1-3,8-9,11-16,19-20H,4-7,10H2,(H,27,29)

InChI Key

IERSZMVRBVXEEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2=C(C(=CC=C2)Cl)Cl)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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